molecular formula C13H26O3 B095424 m-DIOXANE, 5-(1-ISOPROPOXYETHYL)-2-METHYL-5-PROPYL-, (Z)- CAS No. 19476-86-9

m-DIOXANE, 5-(1-ISOPROPOXYETHYL)-2-METHYL-5-PROPYL-, (Z)-

Cat. No.: B095424
CAS No.: 19476-86-9
M. Wt: 230.34 g/mol
InChI Key: YPZUJHGPKMAZLO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-796568 involves multiple steps, including protection, coupling, and deprotection reactions. One of the synthetic routes starts with the protection of a precursor molecule as a tert-butyl carbamate, followed by coupling with a sulfonyl chloride to form a sulfonamide. The final step involves deprotection using trifluoroacetic acid to yield the target compound .

Industrial Production Methods

Industrial production methods for L-796568 are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, coupling reactions, and deprotection steps. The compound is usually produced in small quantities for research purposes.

Chemical Reactions Analysis

Types of Reactions

L-796568 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with Raney Nickel as a catalyst is commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

L-796568 has several scientific research applications, including:

Mechanism of Action

L-796568 exerts its effects by selectively binding to and activating beta-3 adrenergic receptors. This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn stimulates lipolysis and thermogenesis. The compound primarily targets brown adipose tissue and white adipose tissue, promoting energy expenditure and fat reduction .

Comparison with Similar Compounds

Similar Compounds

    BRL 37344: Another beta-3 adrenergic receptor agonist with similar properties.

    CL 316,243: A selective beta-3 adrenergic receptor agonist used in obesity research.

    SR 58611A: A beta-3 adrenergic receptor agonist with applications in metabolic research.

Uniqueness

L-796568 is unique due to its high selectivity for beta-3 adrenergic receptors and its potent effects on energy expenditure and lipolysis. Unlike some other beta-3 adrenergic receptor agonists, L-796568 has demonstrated good oral bioavailability and an extended duration of action in several mammalian species .

Properties

CAS No.

19476-86-9

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

2-methyl-5-(1-propan-2-yloxyethyl)-5-propyl-1,3-dioxane

InChI

InChI=1S/C13H26O3/c1-6-7-13(11(4)16-10(2)3)8-14-12(5)15-9-13/h10-12H,6-9H2,1-5H3

InChI Key

YPZUJHGPKMAZLO-UHFFFAOYSA-N

SMILES

CCCC1(COC(OC1)C)C(C)OC(C)C

Canonical SMILES

CCCC1(COC(OC1)C)C(C)OC(C)C

22644-73-1

Origin of Product

United States

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